molecular formula C15H16ClNO2 B2811578 2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide CAS No. 879361-69-0

2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide

Cat. No. B2811578
CAS RN: 879361-69-0
M. Wt: 277.75
InChI Key: FRLXQFITTWILLQ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number: 879361-69-0 . It has a molecular weight of 277.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.

Scientific Research Applications

  • Herbicide Metabolism and Toxicity :

    • Chloroacetamide herbicides, closely related to the compound , have been extensively studied for their metabolism and toxicity. For instance, Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study focused on the metabolic activation pathway of these compounds, leading to carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Catalytic Methylation in Drug Synthesis :

    • The compound 2-methoxynaphthalene, structurally related to the queried chemical, has been utilized in catalytic methylation processes. Yadav and Salunke (2013) explored the use of calcined-hydrotalcite supported on hexagonal mesoporous silica for the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an intermediate in the production of the drug naproxen (Yadav & Salunke, 2013).
  • Synthesis of N-Methoxy-N-methyl-amide Functionality :

    • The synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structural units, derived from chemicals like 2-chloro-N-methoxy-N-methylacetamide, has been a subject of research. Manjunath, Sane, and Aidhen (2006) developed a new reagent for synthesizing this structural unit, which is important in various chemical applications (Manjunath, Sane, & Aidhen, 2006).
  • Antibacterial Activity of Related Compounds :

    • Compounds like 2-(6-methoxynaphthalen-2-yl)propionic acid have been synthesized and evaluated for antibacterial activity against various bacteria, illustrating the potential medical applications of these chemical structures (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
  • Analytical Applications in Chromatography :

    • The use of derivatives like 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as fluorogenic labelling agents for high-performance liquid chromatography highlights the analytical chemistry applications of these compounds (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLXQFITTWILLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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